Ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)butanoate
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Description
The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals due to its ability to bind to various receptors and enzymes in the body . The phenylpiperazinyl group is often found in drugs with neurological effects . The thiadiazole group is a heterocyclic compound containing sulfur and nitrogen, which is also common in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of its constituent groups. The piperazine ring is a six-membered ring with two nitrogen atoms opposite each other. The phenyl group is a six-membered carbon ring, and the thiadiazole group is a five-membered ring containing three nitrogen atoms, one sulfur atom, and one carbon atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the piperazine and thiadiazole rings, as well as the sulfur atom in the thiadiazole ring. These atoms are often sites of reactivity in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen and sulfur atoms could potentially make the compound polar, affecting its solubility in various solvents .Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S2/c1-3-15(16(23)24-4-2)25-18-20-19-17(26-18)22-12-10-21(11-13-22)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZZXKTWLHWBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)butanoate |
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